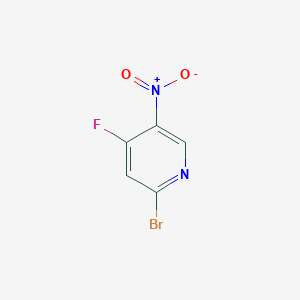

2-Bromo-4-fluoro-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUYTDMBLBXXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Derivatives in Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of organic chemistry. numberanalytics.comfiveable.meglobalresearchonline.net Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. This substitution imparts unique electronic properties and a dipole moment, making pyridine and its derivatives highly versatile in a multitude of chemical reactions. numberanalytics.com

The significance of pyridine derivatives is underscored by their widespread presence in various industries, most notably in pharmaceuticals and agrochemicals. numberanalytics.comglobalresearchonline.net Many drugs, including those with antihistaminic, anti-inflammatory, and anticancer properties, incorporate a pyridine ring in their structure. numberanalytics.com In agriculture, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com

The utility of pyridine in organic synthesis stems from several key characteristics:

Basicity: The lone pair of electrons on the nitrogen atom allows pyridine to act as a weak base (pKa of 5.2), enabling it to participate in acid-base reactions and function as a nucleophile. fiveable.me

Solvent Properties: Pyridine is a versatile polar, aprotic solvent with a high boiling point and low viscosity, capable of dissolving a wide range of compounds. numberanalytics.com

Reagent: It serves as a crucial reagent in various organic reactions, such as the Knoevenagel condensation. youtube.com

Building Block: Pyridine and its derivatives are fundamental building blocks for the synthesis of more complex molecules, including pharmaceuticals, natural products, and functional materials. numberanalytics.comfiveable.me

The rich history of pyridine synthesis, dating back to the 19th century, has evolved from classical condensation and cyclization reactions to modern transition metal-catalyzed and biocatalytic methods. numberanalytics.com This continuous development highlights the enduring importance of pyridine chemistry in academic and industrial research.

Role of Halogenated Nitropyridines As Versatile Synthetic Precursors in Research

Within the extensive family of pyridine (B92270) derivatives, halogenated nitropyridines have emerged as particularly valuable and versatile precursors in organic synthesis. The presence of both a halogen atom and a nitro group on the pyridine ring creates a unique chemical environment that facilitates a wide array of transformations.

The nitro group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic substitution reactions. This allows for the displacement of the halogen atom or even the nitro group itself by various nucleophiles, providing a pathway to a diverse range of functionalized pyridines. nih.gov This reactivity is a key feature that makes halogenated nitropyridines powerful intermediates. nih.gov

From a synthetic standpoint, nitropyridines are considered readily available starting materials for the construction of a wide variety of mono- and polynuclear heterocyclic systems. nih.gov These resulting compounds often exhibit significant biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The nitro group can also be readily reduced to an amino group, which can then be further modified to create fused heterocyclic systems. nih.gov

The versatility of halogenated nitropyridines is further demonstrated by their use in the synthesis of:

Biologically Active Molecules: They are precursors to compounds with potential applications as pharmaceuticals and agrochemicals. nih.govnih.gov

Functional Materials: Pyridine-based compounds derived from these precursors are used in the synthesis of conducting polymers and luminescent materials. numberanalytics.com

Catalysts and Ligands: The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds useful in the development of catalysts and ligands for various chemical transformations. youtube.com

The strategic placement of halogens and a nitro group on the pyridine ring allows for selective and controlled functionalization, making these compounds indispensable tools for the modern organic chemist.

Overview of Current Academic Research Trajectories for 2 Bromo 4 Fluoro 5 Nitropyridine

Direct Synthetic Routes to Halogenated Nitropyridines

The direct introduction of halogen and nitro groups onto the pyridine ring is a primary strategy for synthesizing compounds like this compound. This approach involves carefully controlled reactions to achieve the desired regioselectivity.

Nitration Strategies for Pyridine Ring Systems

The nitration of pyridine rings is a fundamental transformation in the synthesis of nitropyridine derivatives. The choice of nitrating agent and reaction conditions is crucial for controlling the position of the nitro group.

For the synthesis of related compounds like 2-bromo-5-nitropyridine (B18158), a common method involves the nitration of 2-aminopyridine (B139424) derivatives. For instance, 4-methyl-2-aminopyridine can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-5-nitro-2-aminopyridine. guidechem.com This intermediate can then undergo further transformations. Another approach starts with 2-amino-5-bromopyridine, which is treated with peracetic acid in acetic acid to yield 2-nitro-5-bromopyridine. google.com

The regioselectivity of nitration is heavily influenced by the electronic properties of existing substituents on the pyridine ring. For example, in the synthesis of 3-bromo-5-fluoro-4-nitropyridine (B6160700), the bromine at C3 and fluorine at C5 are electron-withdrawing, which deactivates the ring towards electrophilic attack but directs the incoming nitro group to the C4 position.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-methyl-2-aminopyridine | H₂SO₄, HNO₃ | 4-methyl-5-nitro-2-aminopyridine | 18% | guidechem.com |

| 2-amino-5-bromopyridine | Peracetic acid, Acetic acid | 2-nitro-5-bromopyridine | - | google.com |

| 3-bromo-5-fluoropyridine | Fuming HNO₃/H₂SO₄ | 3-bromo-5-fluoro-4-nitropyridine | 45-52% |

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the pyridine ring is another key step. The choice of brominating agent and the directing effects of other substituents are critical for achieving regioselectivity.

In the synthesis of 2-bromo-4-methyl-5-nitropyridine, the amino group of 4-methyl-5-nitro-2-aminopyridine is converted to a bromo group via a Sandmeyer-type reaction using tert-butyl nitrite (B80452) and cuprous bromide. guidechem.com For the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which are structurally related to brominated pyridines, regioselective bromination has also been a key strategy. nih.gov

A direct bromination approach is used for 5-fluoro-4-nitropyridine, where electrophilic bromination with N-bromosuccinimide (NBS) or liquid bromine in dichloromethane (B109758) leads to the formation of 3-bromo-5-fluoro-4-nitropyridine with high conversion rates. The nitro group at C4 and the fluorine at C5 synergistically direct the bromination to the C3 position.

| Starting Material | Reagents | Product | Yield/Conversion | Reference |

| 4-methyl-5-nitro-2-aminopyridine | t-BuONO, CuBr | 2-bromo-4-methyl-5-nitropyridine | 17% | guidechem.com |

| 5-fluoro-4-nitropyridine | NBS or Br₂ in CH₂Cl₂ | 3-bromo-5-fluoro-4-nitropyridine | 82-88% conversion |

Selective Fluorination Methods, including Nucleophilic and Radiofluorination Approaches

The introduction of fluorine into the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and diazotization-fluorination (Balz-Schiemann type) reactions.

A common route to 2-bromo-4-fluoropyridine involves a modified Balz-Schiemann reaction starting from 2-bromopyridin-4-amine. chemicalbook.com The amine is treated with aqueous tetrafluoroboric acid and sodium nitrite, followed by neutralization to yield the desired fluorinated product. chemicalbook.com This method is also applicable to the synthesis of other fluoropyridines. google.com

Nucleophilic substitution of a nitro group with fluoride (B91410) is another effective strategy. For instance, 2- or 4-nitropyridines can undergo fluorodenitration using tetrabutylammonium (B224687) fluoride under mild conditions. acs.org This method has also been applied to the radiosynthesis of [¹⁸F]-labeled compounds, which are important in positron emission tomography (PET). acs.org For example, [¹⁸F]AV-1451 has been synthesized from a trimethylammonium precursor by reaction with K¹⁸F. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-bromopyridin-4-amine | HBF₄, NaNO₂ | 2-bromo-4-fluoropyridine | - | chemicalbook.com |

| Nitropyridines | Tetrabutylammonium fluoride | Fluoropyridines | - | acs.org |

| Trimethylammonium precursor | K¹⁸F, Kryptofix 2.2.2 | [¹⁸F]AV-1451 | - | acs.org |

Synthesis via Pyridine N-Oxide Intermediates

Pyridine N-oxides are versatile intermediates that facilitate the functionalization of the pyridine ring. The N-oxide group activates the ring for both electrophilic and nucleophilic substitutions and can be readily removed after the desired modifications have been made. semanticscholar.org

The synthesis of substituted pyridines from pyridine N-oxides is a well-established strategy. semanticscholar.org For example, 2-aryl pyridine N-oxides can be prepared via palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates. semanticscholar.org The N-oxide can also direct the regioselective addition of various nucleophiles. semanticscholar.org

While direct synthesis of this compound via a pyridine N-oxide intermediate is not explicitly detailed in the provided search results, the synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is known, indicating the viability of this approach for related structures. nih.gov The activation of pyridine N-oxides with reagents like Ts₂O in the presence of an amine can lead to the formation of pyridylammonium salts, which are excellent precursors for nucleophilic substitution reactions, including fluorination. acs.org

Functional Group Interconversions on Nitropyridine Scaffolds

Once the core halogenated nitropyridine scaffold is assembled, further modifications can be achieved through functional group interconversions. A key transformation is the reduction of the nitro group to an amine.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in the presence of other reducible functional groups, such as halogens, requires careful selection of the reducing agent and reaction conditions to achieve chemoselectivity.

A widely used method for the reduction of a nitro group on a pyridine ring is catalytic hydrogenation. For example, a nitro group can be reduced to an amino group using Raney nickel as a catalyst under a hydrogen atmosphere. google.com This method is often preferred for its efficiency and clean reaction profile.

Another approach involves the use of metal catalysts in the presence of a hydrogen source. For instance, the reduction of a nitro group to an amine can be achieved using iron powder and ammonium (B1175870) chloride in a refluxing solvent, followed by basification and steam distillation. google.com

| Starting Material | Reagents | Product | Reference |

| Nitropyridine | Raney Nickel, H₂ | Aminopyridine | google.com |

| Nitro compound | Fe, NH₄Cl | Amino compound | google.com |

Transformations Involving Halogen Substituents

The reactivity of the halogen atoms at the C2 (bromine) and C4 (fluorine) positions of this compound is significantly influenced by the strong electron-withdrawing effect of the nitro group at C5. This activation renders both halogens susceptible to a variety of transformations, which are fundamental to its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr): The most common transformation is nucleophilic aromatic substitution (SNAr), where the halogen is displaced by a nucleophile. In dihalogenated nitropyridines, the fluorine atom is typically more labile than the bromine atom in SNAr reactions. However, the position of the halogen relative to the activating nitro group is critical. For analogues like 2-chloro-5-nitropyridine, the chlorine atom is readily substituted by hydroxyl compounds. nih.gov In 2-methyl-3-nitropyridines, the nitro group itself can be selectively substituted by sulfur nucleophiles, demonstrating the complex reactivity patterns. nih.gov In reactions of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration has also been observed alongside the expected substitution, highlighting the potential for complex rearrangements. clockss.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is extensively used to create biaryl structures. nih.govmdpi.com For instance, 2-bromopyridines can be coupled with various aryl boronic acids to yield 2-aryl-substituted pyridines. researchgate.net The efficiency of these reactions often depends on the choice of catalyst, ligand, and base, with trimethyl borate (B1201080) sometimes used as an additive to improve yields in challenging heteroaryl couplings. nih.gov

Halogen Dance Reactions: A more advanced and synthetically powerful transformation is the "halogen dance" (HD), an base-induced intramolecular migration of a halogen atom around the aromatic ring. clockss.orgwhiterose.ac.uk This reaction allows for the functionalization of positions that are not accessible through classical methods. clockss.orgscribd.com For example, halogen dance reactions have been successfully applied to fluoro-iodopyridines and chloro-bromopyridines, often using continuous-flow setups to manage the reactive aryllithium intermediates. researchgate.netnih.gov This methodology can create unique, highly substituted pyridine building blocks from simpler precursors. nih.gov

| Transformation Type | Halogen Involved | Typical Reagents | Product Type | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | C4-F, C2-Br | Amines, Thiols, Alkoxides | Substituted Pyridines | nih.govnih.govclockss.org |

| Suzuki-Miyaura Coupling | C2-Br | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Arylpyridines | nih.govmdpi.comresearchgate.net |

| Halogen Dance | C2-Br, C4-F | Strong base (e.g., LDA, n-BuLi), Electrophile | Isomerized/Functionalized Pyridines | clockss.orgresearchgate.netnih.gov |

Contemporary Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the development of techniques that improve efficiency, selectivity, and scalability. These principles are actively applied to the synthesis of complex molecules like this compound.

Application of Solid-Phase Synthesis Methodologies

While the direct synthesis of this compound on a solid support is not commonly documented, its application in solid-phase organic synthesis (SPOS) is a significant strategy in combinatorial chemistry and drug discovery. In a typical approach, a derivative of the title compound is anchored to a polymer resin, allowing for the subsequent construction of a larger molecule through sequential reactions with easy purification.

For example, the nitro group of this compound can be reduced to an amine, yielding 5-amino-2-bromo-4-fluoropyridine. This amino group can then serve as a handle to attach the molecule to a solid support, such as a Wang or Rink amide resin. Once immobilized, the halogen substituents can be sequentially modified. The more reactive C4-fluorine could be displaced with a desired nucleophile, followed by a palladium-catalyzed Suzuki coupling at the C2-bromine with a diverse library of boronic acids. Each reaction step is followed by a simple washing of the resin to remove excess reagents and by-products, greatly simplifying purification. This approach facilitates the rapid generation of a large number of distinct analogues for biological screening. General methods for solid-phase synthesis often involve techniques like reductive amination or the Fukuyama-Mitsunobu reaction to attach components to the resin. nih.gov

Strategies for Enhanced Chemo- and Regioselectivity in Synthesis

Achieving the precise 2-bromo-4-fluoro-5-nitro substitution pattern requires careful control over the chemo- and regioselectivity of each synthetic step.

Regioselective Halogenation and Nitration: The synthesis typically starts from a pre-functionalized pyridine. For example, the nitration of substituted pyridines with agents like dinitrogen pentoxide (N₂O₅) can yield 3-nitropyridines (equivalent to the 5-position in this context). researchgate.netepa.gov The mechanism is complex, often involving a clockss.orgCurrent time information in Vanderburgh County, US. sigmatropic shift of the nitro group from an N-nitropyridinium intermediate rather than a direct electrophilic aromatic substitution. researchgate.net The directing effects of existing substituents are paramount. A fluorine atom is an ortho-, para-director, while the pyridine nitrogen deactivates the ring, particularly at the alpha and gamma positions. The synthesis often involves a multi-step sequence, such as the bromination of 4-methyl-5-nitropyridin-2-ol, followed by other transformations to achieve the desired isomer. rsc.org Highly regioselective protocols, such as lithiation-substitution, are also employed to introduce substituents at specific positions on heterocyclic rings. nih.govmdpi.com

Chemoselective Transformations: With multiple reactive sites on the molecule, ensuring that only the desired functional group reacts (chemoselectivity) is crucial.

Cross-Coupling: In Suzuki reactions, the palladium catalyst must selectively activate the C-Br bond over the more stable C-F bond. This is generally achievable due to the significant difference in bond dissociation energies.

Nucleophilic Substitution: The relative reactivity of the C-F versus C-Br bond towards nucleophiles can be tuned by reaction conditions. The C-F bond is generally more susceptible to SNAr, but the position relative to the activating nitro group is the dominant factor. chegg.com

Reduction: The nitro group can be selectively reduced to an amine using reagents like ammonium sulfide (B99878) or catalytic hydrogenation, leaving the halogen atoms intact. nih.gov

Process Optimization and Scalability Considerations for Laboratory Synthesis

Optimizing a synthetic route for laboratory use involves maximizing yield, simplifying purification, and ensuring safety and reproducibility. For a molecule like this compound, this involves several considerations.

Reaction Condition Optimization: The choice of solvents, reagents, temperature, and reaction time is critical. For instance, Suzuki couplings require careful optimization of the palladium catalyst, ligand, and base to achieve high yields and prevent side reactions like protodeboronation. nih.govrsc.org Nitration reactions are often performed at low temperatures to control the exothermic process and prevent the formation of by-products. epa.gov Detailed procedures from patents and supplementary information often provide optimized conditions, such as using specific solvent systems (e.g., propionitrile) and reagents (e.g., TMSCl with NaI for halogen exchange) for large-scale laboratory preparations. rsc.org

Flow Chemistry: For hazardous or highly exothermic reactions like nitration, or for reactions involving unstable intermediates like the organolithiums in halogen dance reactions, continuous flow chemistry offers significant advantages. researchgate.net Performing reactions in a microreactor provides superior temperature control, improves safety, and allows for rapid optimization of reaction parameters. nih.gov This technology enables the safe in-situ generation and use of hazardous reagents like acetyl nitrate, improving yield and reproducibility. nih.gov

Work-up and Purification: Scalability is often limited by the purification process. Developing a procedure that allows for purification by crystallization or extraction rather than chromatography is highly desirable. For example, a detailed preparation of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) describes a work-up procedure involving pouring the reaction mixture into ice-water to precipitate the product, which is then isolated by filtration—a scalable process. rsc.org A Chinese patent for a related compound, 2-bromo-5-fluoro-4-nitroaniline, details a multi-step process with specific pH adjustments and distillations to obtain the final product. google.com

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring Systems

The SNAr reaction is a cornerstone of aromatic chemistry, and its application to pyridine rings is of significant interest due to the prevalence of substituted pyridines in pharmaceuticals, agrochemicals, and materials science. Unlike electron-rich benzene (B151609) derivatives, the pyridine ring is inherently electron-poor, making it more amenable to nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. libretexts.org The initial step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgacs.org This intermediate is characterized by the temporary loss of aromaticity and the presence of a tetrahedral (sp3-hybridized) carbon at the site of attack. libretexts.org

The second step of the mechanism involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. The rate-determining step of an SNAr reaction can be either the formation of the Meisenheimer complex or its decomposition (expulsion of the leaving group). For most SNAr reactions, including those involving highly activated substrates like this compound, the formation of the Meisenheimer complex is typically the slower, rate-determining step. frontiersin.orgresearchgate.net

A visual representation of the general SNAr mechanism is shown below:

Scheme 1: General SNAr Mechanism

Nu⁻

↓

[Aromatic Ring]-LG → [Meisenheimer Complex]⁻ → [Aromatic Ring]-Nu + LG⁻

```*Where Nu⁻ is the nucleophile and LG is the leaving group.*

The presence of strong electron-withdrawing groups (EWGs) is a prerequisite for facile SNAr reactions. numberanalytics.comwikipedia.orgIn this compound, the nitro group (-NO2) plays a pivotal role in activating the pyridine ring towards nucleophilic attack. Positioned para to the C-2 position and ortho to the C-4 position, the nitro group powerfully withdraws electron density from the ring through both inductive and resonance effects. This electron withdrawal significantly stabilizes the anionic Meisenheimer complex formed upon nucleophilic attack, thereby accelerating the reaction rate.

libretexts.orgnumberanalytics.com

The fluorine atom, being the most electronegative element, also contributes to the activation of the ring through its strong inductive electron-withdrawing effect (-I effect). This effect further increases the electrophilicity of the carbon atoms to which the halogens are attached, making them more susceptible to nucleophilic attack.

A well-established trend in SNAr reactions is the "element effect," where the leaving group ability of halogens often follows the order F > Cl > Br > I. nih.govnih.govThis is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group. The enhanced reactivity of fluoride as a leaving group in SNAr is attributed to the high electronegativity of fluorine. The carbon-fluorine bond is highly polarized, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This initial attack is often the rate-determining step.

nih.gov

In the context of this compound, nucleophilic attack can, in principle, occur at either the C-2 (bearing the bromine) or the C-4 (bearing the fluorine) position. The intrinsic reactivity of the C-F bond to undergo substitution is typically higher than that of the C-Br bond in SNAr reactions. However, the overall regioselectivity is also influenced by the electronic environment of each position.

A study on related 2-fluoro-5-nitropyridine (B1295090) and 2-bromo-5-nitropyridine showed that the fluoro-substituted compound reacts faster than its bromo counterpart in SNAr reactions with benzylamine. quizlet.comThis aligns with the general principle of fluorine being a better leaving group in activated aromatic systems.

Reactant Leaving Group Relative Reactivity 2-Fluoro-5-nitropyridine F Higher 2-Bromo-5-nitropyridine Br Lower

This table is based on the general trend observed in SNAr reactions and supported by findings for similar compounds.

quizlet.com

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. The pyridine nitrogen and the nitro group direct nucleophilic attack to the C-2 and C-4 positions. numberanalytics.comThe C-2 and C-6 positions in pyridine are inherently more electrophilic due to the inductive effect of the ring nitrogen. The nitro group at C-5 further activates the adjacent C-4 and C-6 positions.

In this specific molecule, both the C-2 and C-4 positions are activated. The fluorine at C-4 is generally a better leaving group in SNAr reactions. numberanalytics.comThe bromine at C-2 is also a viable leaving group. The ultimate regioselectivity will depend on a combination of factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the two possible Meisenheimer complex intermediates. Attack at C-4 would place the negative charge on the nitrogen of the pyridine ring in one of the resonance structures, which is a stabilizing contribution.

The kinetics of SNAr reactions involving substrates like this compound are typically second order, being first order in the aromatic substrate and first order in the nucleophile. nih.govThis is consistent with a bimolecular rate-determining step, which is the formation of the Meisenheimer complex.

frontiersin.orgresearchgate.net

The rate of the reaction is highly dependent on the energy of the transition state leading to the Meisenheimer complex. The electron-withdrawing groups play a crucial role in lowering this energy barrier. The thermodynamics of the reaction are generally favorable, as the formation of a new carbon-nucleophile bond and the restoration of aromaticity are energetically favored processes.

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, can provide insights into the transition state structure. frontiersin.orgnih.govA linear Brønsted plot with a βnuc value between 0 and 1 is often indicative of a stepwise mechanism where the nucleophilic attack is rate-determining.

frontiersin.orgresearchgate.net

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are commonly employed for these reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic nucleophile.

More importantly, polar solvents can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction. The transition state leading to the Meisenheimer complex is also highly polar and is stabilized by polar solvents. Studies on similar systems, such as the reaction of 2-bromo-5-nitrothiophene (B82342) with piperidine, have shown that solvent polarity has a major effect on the reaction rate. researchgate.netAn increase in solvent polarity generally leads to an increase in the reaction rate.

The ability of the solvent to form hydrogen bonds can also play a role. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, but they can also solvate the leaving group, facilitating its departure in the second step of the reaction.

Table of Compounds

Compound Name This compound Benzylamine Dimethylformamide (DMF) Dimethyl sulfoxide (DMSO) Acetonitrile Piperidine 2-Bromo-5-nitrothiophene 2-Fluoro-5-nitropyridine 2-Bromo-5-nitropyridine Potassium ethoxide Potassium methoxide 4-Bromonitrobenzene 4-Nitromethoxybenzene 2,4-Dinitrofluorobenzene 2-Chloro-5-nitropyrimidine

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reactions, particularly those catalyzed by transition metals, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated nitropyridines like this compound are excellent substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. For halogenated nitropyridines, these reactions provide efficient pathways to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. researchgate.netnih.gov this compound can undergo Suzuki-Miyaura coupling with various boronic acids to form biaryl compounds. evitachem.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com The reactivity of the C-Br bond is generally higher than that of the C-F bond, allowing for selective coupling at the bromine-bearing position. The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.com For instance, ligand-free palladium acetate (B1210297) has been used to promote Suzuki reactions of 2-halogenated pyridines in aqueous isopropanol. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org 2-Bromo-5-nitropyridine has been successfully coupled with terminal acetylenes using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This methodology allows for the synthesis of substituted 5-nitro-2-ethynylpyridines. researchgate.net The reaction conditions are generally mild, often conducted at room temperature, making it suitable for complex molecule synthesis. wikipedia.org Desilylation or other transformations of the initial coupling products can yield versatile intermediates like 2-ethynyl-5-nitropyridine. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. psu.edu While specific examples with this compound are not prevalent in the searched literature, the general principles of Stille coupling are applicable. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide partner typically follows the trend I > Br > Cl. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions with Halogenated Pyridines

| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Aryl/vinyl halide + Organoboron compound | Pd(0) or Pd(II) catalyst, Base | Tolerant of many functional groups, forms C(sp²)-C(sp²) bonds. researchgate.netnih.gov |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds under mild conditions. wikipedia.orgresearchgate.net |

| Stille | Aryl/vinyl halide + Organotin compound | Pd(0) catalyst | Tolerant of a wide range of functional groups, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |

Organolithium and Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. However, their high reactivity can sometimes lead to challenges with functional group tolerance, especially with substrates bearing sensitive groups like a nitro substituent.

Palladium-catalyzed cross-coupling reactions of organolithium reagents with aryl bromides have been developed, offering an alternative to traditional methods. unimi.it These reactions can proceed under aerobic conditions and have been shown to be effective for a range of substrates, including electron-rich and polycyclic aromatic compounds. unimi.it While specific applications with this compound are not detailed in the provided results, the sluggish reaction of 2-bromopyridine (B144113) with phenyllithium (B1222949) (PhLi) suggests that careful optimization of reaction conditions would be necessary. unimi.it

Recent research has focused on developing more sustainable and cost-effective synthetic methods, leading to an interest in transition-metal-free reactions. rsc.org For the functionalization of pyridines, several strategies have emerged.

One notable method is the direct dehydrogenative alkylation of unprotonated pyridine derivatives under neutral conditions, which avoids the use of strong acids and transition metals. rsc.org Another approach involves the C-H functionalization of N-heterocycles through the formation of heteroarylphosphonium intermediates, which can then react with nucleophiles like nitrile anions. researchgate.net This two-step protocol allows for the alkylation of pyridines at the C4 position under mild conditions. researchgate.net

Furthermore, the Vicarious Nucleophilic Substitution (VNS) reaction provides a powerful transition-metal-free method for the alkylation of nitropyridines. acs.orgnih.gov

Vicarious Nucleophilic Substitution (VNS) Mechanisms for Nitropyridines

The Vicarious Nucleophilic Substitution (VNS) is a crucial reaction for the C-H functionalization of electron-deficient aromatic compounds, such as nitropyridines. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.org

The general mechanism involves the addition of a carbanion (stabilized by an electron-withdrawing group and possessing a leaving group at the carbanionic center) to the electron-deficient ring. organic-chemistry.orgwikipedia.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govorganic-chemistry.org

The initial step in the VNS reaction is the formation of a σ-adduct, also known as a Meisenheimer complex or Meisenheimer-type adduct. acs.orgorganic-chemistry.org This intermediate is formed by the attack of the nucleophile on a carbon atom of the nitroarene that bears a hydrogen atom. organic-chemistry.org The negative charge of this adduct is delocalized by the electron-withdrawing nitro group.

In some cases, particularly when the subsequent elimination step is sterically hindered, these Meisenheimer-type adducts can be isolated and characterized. acs.org For instance, the reaction of a secondary carbanion with 3-nitropyridine (B142982) resulted in the isolation of a stable, N-protonated Meisenheimer-type adduct, which was characterized by X-ray studies. acs.org

Both steric and electronic factors play a significant role in determining the outcome of VNS reactions. acs.orgkuleuven.be

Electronic Effects: The presence of the electron-withdrawing nitro group is essential for activating the pyridine ring towards nucleophilic attack and for stabilizing the intermediate Meisenheimer adduct. nih.govorganic-chemistry.org The position of the nitro group directs the nucleophilic attack to the ortho and para positions. organic-chemistry.org

Steric Effects: Steric hindrance can influence both the initial addition of the nucleophile and the subsequent elimination step. kuleuven.be The elimination step requires a specific geometry for the transition state, where the alkyl substituent and the adjacent nitro group tend to be coplanar with the ring to effectively stabilize the developing negative charge. acs.org If significant steric hindrance prevents this planarization, the elimination can be inhibited, leading to the accumulation of the Meisenheimer adduct. acs.org This is observed, for example, in the reaction of hindered carbanions with nitropyridines, where the expected alkylated product is not formed, and the adduct is isolated instead. acs.org The choice of base and solvent system can also influence the regioselectivity of the reaction, with systems promoting tight ion pairs favoring ortho substitution. kuleuven.be

Other Significant Reaction Pathways

While functionalization of the this compound core often proceeds via nucleophilic aromatic substitution or reduction of the nitro group, other reaction pathways contribute to the comprehensive understanding of its chemical behavior. These include oxidation and rearrangement reactions, which, although less commonly exploited for synthetic purposes, reveal fundamental aspects of the molecule's stability and reactivity.

The oxidation of nitropyridine derivatives, including this compound, is not a widely documented reaction pathway. The pyridine ring in this compound is significantly electron-deficient. This is a result of the cumulative electron-withdrawing effects of the bromo, fluoro, and particularly the nitro substituents, as well as the inherent electronegativity of the ring nitrogen atom. This electron-poor nature renders the aromatic system generally resistant to further oxidation under typical conditions.

The synthesis of nitropyridines often involves the oxidation of the corresponding aminopyridines. For instance, 5-bromo-2-nitropyridine (B47719) can be prepared on a large scale by the oxidation of 5-bromo-2-aminopyridine using hydrogen peroxide. chemicalbook.com However, the reverse reaction, the reduction of the nitro group to an amine, is a much more common and synthetically useful transformation for nitropyridine derivatives.

In some contexts, the pyridine nitrogen itself can be oxidized to form a pyridine N-oxide. This transformation, typically achieved with reagents like peroxy acids or hydrogen peroxide, alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. youtube.comyoutube.com For a pre-existing nitropyridine, N-oxidation would further activate the ring, although the specific outcomes for a substrate as electron-poor as this compound are not extensively reported. For example, the thermal rearrangement of 5-nitro-2-(aryloxy)pyridine N-oxides involves an intramolecular oxygen transfer, a reaction driven by the N-oxide functionality. rsc.org

Rearrangement reactions, particularly sigmatropic shifts, represent a key mechanistic pathway in the chemistry of some pyridine derivatives. A notable example is the migration of a nitro group during the synthesis of 3-nitropyridines. ntnu.nochempanda.com This reaction does not proceed via a direct electrophilic aromatic substitution. Instead, the process involves the formation of an N-nitropyridinium intermediate, which then undergoes a rearrangement.

The mechanism is understood to involve the initial attack of a nucleophile (such as bisulfite) at the 2-position of the N-nitropyridinium species. This is followed by a Current time information in Bangalore, IN.wikipedia.org sigmatropic shift of the nitro group from the nitrogen atom to the C3 carbon of the dihydropyridine (B1217469) intermediate. ntnu.no Subsequent elimination leads to the formation of the 3-nitropyridine product. Sigmatropic reactions are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.org The Current time information in Bangalore, IN.wikipedia.org designation indicates that the migrating group moves from atom 1 (the nitrogen) to atom 5 of the π-system. According to Woodward-Hoffmann rules, a thermal Current time information in Bangalore, IN.wikipedia.org hydrogen shift is a common process that proceeds suprafacially, meaning the migrating group remains on the same face of the π-system. pressbooks.pub This principle of a suprafacial shift via a Hückel-topology transition state is extended to the nitro group migration in the synthesis of 3-nitropyridines. ntnu.nowikipedia.org

While this specific rearrangement is documented for the synthesis of 3-nitropyridines, it highlights a potential, though not directly observed, reaction pathway for other nitropyridine isomers under specific conditions. For this compound, the substitution pattern already places the nitro group on a carbon atom. However, the potential for other intramolecular rearrangements, such as those involving the halogen substituents or rearrangements under photochemical conditions, remains an area for theoretical and experimental investigation. Studies on other heteroaromatic systems have shown that structural and electronic factors can influence the competition between different sigmatropic pathways, such as ntnu.noCurrent time information in Bangalore, IN. and ntnu.nontnu.no shifts. rsc.org

Table 1: Key Features of the Current time information in Bangalore, IN.wikipedia.org Sigmatropic Nitro Group Rearrangement in Pyridine Synthesis

| Feature | Description |

| Reaction Type | Pericyclic Reaction; Sigmatropic Rearrangement |

| Order | Current time information in Bangalore, IN.wikipedia.org |

| Reactant Intermediate | N-Nitro-1,2-dihydropyridine-2-sulfonate |

| Migrating Group | Nitro Group (-NO₂) |

| Mechanism | The nitro group migrates from the ring nitrogen (position 1) to the C3 carbon (position 5 of the pi-system). |

| Stereochemistry | Proceeds via a suprafacial shift. ntnu.nowikipedia.org |

| Driving Force | Formation of a more stable C-nitro compound and subsequent aromatization. |

| Outcome | Formation of 3-Nitropyridine from a pyridine precursor. chempanda.com |

Advanced Spectroscopic and Computational Characterization in Research

Comprehensive Spectroscopic Analysis Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for elucidating the precise molecular architecture and electronic landscape of 2-Bromo-4-fluoro-5-nitropyridine. Each technique provides a unique piece of the structural puzzle, from vibrational modes of chemical bonds to the electronic environment of individual atoms.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is employed to identify the functional groups and fingerprint the molecular structure of a compound. These methods probe the vibrational and rotational modes of molecules. While specific experimental spectra for this compound are not widely available in published literature, an analysis would be expected to reveal characteristic bands corresponding to its distinct structural components.

The analysis of similar substituted pyridines, such as 2-fluoro-5-bromopyridine, often involves a combination of experimental measurements and computational calculations to assign the observed vibrational frequencies. nih.govresearchgate.net For this compound, the key vibrational modes would include the stretching and bending of the C-H, C-F, C-Br, and C-N bonds, as well as the vibrations of the pyridine (B92270) ring and the nitro (NO₂) group. The symmetric and asymmetric stretching modes of the NO₂ group are particularly strong and characteristic in the IR spectrum.

Table 1: Expected Vibrational Modes for this compound (Note: Specific frequencies are not available in published literature and are predicted based on characteristic group frequencies.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretching | 3100 - 3000 | FTIR/FT-Raman |

| NO₂ Asymmetric Stretching | 1570 - 1500 | FTIR |

| NO₂ Symmetric Stretching | 1370 - 1320 | FTIR |

| Pyridine Ring C=C, C=N Stretching | 1600 - 1400 | FTIR/FT-Raman |

| C-F Stretching | 1250 - 1000 | FTIR |

| C-Br Stretching | 650 - 500 | FTIR/FT-Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical data for structural confirmation. While chemical suppliers indicate that NMR data for this compound exists, the specific chemical shifts and coupling constants are not detailed in publicly accessible sources. bldpharm.combldpharm.comambeed.com

¹H NMR: The ¹H NMR spectrum would be expected to show two distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts (δ) would be influenced by the electronegative substituents (Br, F, NO₂), and their splitting patterns would reveal proton-proton and proton-fluorine coupling.

¹³C NMR: The ¹³C NMR spectrum would display five signals, one for each carbon atom in the pyridine ring. The chemical shifts would be highly dependent on the attached substituent, with carbons bonded to bromine, fluorine, and the nitro group showing characteristic shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly valuable. It provides information about the chemical environment of the fluorine atom. magritek.com The chemical shift of the single fluorine atom would be a sensitive probe of the electronic structure of the molecule. nih.gov The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for analysis. magritek.com

Table 2: Predicted NMR Spectroscopy Data for this compound (Note: Specific experimental data is not available in published literature.)

| Nucleus | Number of Signals | Expected Chemical Shift Region (ppm) | Key Information Provided |

| ¹H | 2 | 7.0 - 9.0 | Electronic environment and connectivity of protons |

| ¹³C | 5 | 110 - 160 | Carbon skeleton and substituent effects |

| ¹⁹F | 1 | Varies | Direct probe of the fluorine's local environment |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic and conjugated systems. For this compound, the UV-Vis absorption spectrum would be characterized by bands corresponding to the electronic transitions within the substituted pyridine ring.

Detailed experimental UV-Vis data for this specific compound is not present in the reviewed literature. However, studies on analogous compounds like 2-fluoro-5-bromopyridine have identified multiple band systems corresponding to π→π* transitions. nih.gov A similar analysis for this compound would help determine its absorption maxima (λ_max) and molar absorptivity, providing insight into its electronic structure and potential for applications in materials science.

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the precise mass of a molecule with high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to validate its molecular formula, C₅H₂BrFN₂O₂. sigmaaldrich.comevitachem.com The experimentally measured monoisotopic mass should align with the theoretically calculated value (219.9338 Da for [M]), confirming the compound's identity and purity.

Quantum Chemical and Computational Studies

Quantum chemical calculations provide theoretical insights that complement experimental data, aiding in structural elucidation, conformational analysis, and the prediction of spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for modeling molecular properties. These calculations can be used to determine the most stable three-dimensional structure (optimized geometry) of this compound. While specific computational studies on this molecule are not found in the search results, the methodology is well-established for similar halogenated and nitrated aromatic systems. researchgate.netacs.orgnih.govresearchgate.net

Such calculations would provide optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which are then scaled and compared with experimental FTIR and Raman spectra to provide a definitive assignment of vibrational modes. researchgate.netnih.gov Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which aids in the interpretation of experimental NMR spectra. semanticscholar.org These computational studies are invaluable for achieving a complete and accurate characterization of the molecule's structure and properties.

Analysis of Electronic Properties (HOMO-LUMO Energies, Charge Transfer Phenomena, Dipole Moments, Polarizability, and Hyperpolarizability)

The electronic properties of this compound are primarily dictated by the interplay of its electron-withdrawing groups. While specific experimental values for this exact compound are not widely published, its properties can be reliably inferred from computational studies on analogous structures.

HOMO-LUMO Energies and Charge Transfer: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. For aromatic systems with electron-withdrawing groups, the HOMO is typically distributed over the aromatic ring, while the LUMO is localized on the substituents. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In molecules like this compound, the strong electron-withdrawing nature of the nitro group, augmented by the inductive effects of the halogens, significantly lowers the LUMO energy. This makes the pyridine ring highly susceptible to nucleophilic attack.

Computational studies on related halogenated and nitrated aromatic compounds using Density Functional Theory (DFT) show that such substitutions lead to a redistribution of electron density. researchgate.net This facilitates intramolecular charge transfer phenomena, where electron density moves from the ring (HOMO) to the nitro group (LUMO) upon electronic excitation.

Dipole Moments, Polarizability, and Hyperpolarizability: The asymmetrical arrangement of highly electronegative fluorine, bromine, and nitro groups around the pyridine ring results in a significant permanent dipole moment. This high polarity influences the molecule's solubility and its interaction with other polar molecules and external electric fields.

Polarizability describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Hyperpolarizability is a measure of the non-linear optical response of the molecule, which is of interest in materials science.

Theoretical investigations on similar aniline (B41778) derivatives have shown that the presence of amino and halogen groups leads to notable hyperpolarizability values, suggesting potential for non-linear optical applications. researchgate.net Similar computational analyses for this compound would quantify these properties, providing insight into its potential use in electro-optical materials.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

NMR Chemical Shifts: Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the two remaining aromatic protons, with their chemical shifts heavily influenced by the adjacent electron-withdrawing substituents. These predicted spectra serve as a benchmark for confirming the structure of synthesized batches. Experimental NMR spectra are available for closely related compounds such as 2-bromo-5-fluoropyridine (B41290) and 2-bromo-5-nitropyridine (B18158), which can aid in the assignment of signals. chemicalbook.comchemicalbook.com

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic vibrational modes would include:

C-Br stretching vibrations.

C-F stretching vibrations.

Asymmetric and symmetric stretching of the NO₂ group.

Pyridine ring stretching and deformation modes.

These predicted frequencies, when scaled to account for computational approximations, typically show good agreement with experimental data and are crucial for confirming the presence of key functional groups.

Computational Molecular Descriptors for Reactivity and Interaction Prediction (e.g., Predicted Collision Cross Section, Molecular Surface Analysis)

Computational descriptors provide quantitative metrics for predicting a molecule's behavior and reactivity.

Predicted Collision Cross Section (CCS): The CCS is a measure of the molecule's size and shape in the gas phase, relevant for ion mobility mass spectrometry. While not directly available for the target compound, a predicted CCS value for the structurally similar 2-Bromo-4-fluoro-5-nitroaniline is 71.8 Ų. nih.gov This provides a reasonable estimate for this compound.

| Compound | Predicted Collision Cross Section (Ų) | Source |

|---|---|---|

| 2-Bromo-4-fluoro-5-nitroaniline | 71.8 | nih.gov |

Molecular Surface Analysis: Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing reactivity. For this compound, an MEP map would show regions of negative potential (in red) localized around the highly electronegative oxygen atoms of the nitro group and the nitrogen of the pyridine ring. Regions of positive potential (in blue) would be expected near the hydrogen atoms. This visualization clearly indicates the sites most susceptible to electrophilic and nucleophilic attack. The area around the C2-Br bond is particularly electrophilic, confirming its role as the primary site for nucleophilic aromatic substitution. researchgate.net

Computational Modeling of Reaction Mechanisms, Activation Barriers, and Kinetic Parameters

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the bromide ion acts as a leaving group. chegg.com Computational modeling is instrumental in elucidating the mechanism and energetics of these reactions.

Using DFT methods, researchers can model the entire reaction coordinate for an SNAr reaction. This involves:

Locating Transition States: Identifying the high-energy transition state structure for the formation of the Meisenheimer complex (the intermediate).

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state, known as the activation energy (Ea). This barrier dictates the reaction rate.

Studies on analogous compounds show that DFT functionals can predict these barriers with good accuracy.

| DFT Functional | Application | Reported Accuracy (kcal/mol) |

|---|---|---|

| B3LYP | Reaction Barriers | ±2.4 (avg. error) |

| M06-2X | Solvent-Phase Reactivity | ±3.1 (avg. error) |

By calculating these parameters, computational models can predict reaction kinetics and help optimize reaction conditions (e.g., temperature, catalyst choice) without extensive empirical experimentation.

Computational Investigation of Solvent Effects on Electronic Structure and Reactivity

Solvents can significantly influence reaction rates and molecular properties. Computational models can account for these effects, providing a more accurate picture of reactivity in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a defined dielectric constant.

For the SNAr reactions of this compound, the transition state is typically more polar than the reactants. Therefore, polar solvents are expected to stabilize the transition state more than the reactants, thus lowering the activation barrier and accelerating the reaction rate. researchgate.net PCM calculations can quantify this stabilization, refining the predicted activation energies and providing results that are more comparable to experimental kinetic data obtained in solution. nih.gov These models can also predict shifts in electronic properties, such as the dipole moment, when moving from the gas phase to a solvent.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a published crystal structure for this compound was not identified in the searched literature, the methodology is central to the characterization of such compounds.

An X-ray diffraction analysis would provide unambiguous data on:

Bond Lengths: Precise distances between all bonded atoms (e.g., C-N, C-C, C-Br, C-F, N-O).

Bond Angles: The angles between adjacent bonds, revealing the geometry around each atom.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions like halogen bonding or π-π stacking, which govern the material's bulk properties.

For related compounds, X-ray crystallography has been essential for confirming structures and understanding intermolecular forces. mdpi.com Such an analysis of this compound would provide the definitive solid-state structure, serving as a crucial reference for both computational models and synthetic applications.

Applications As a Key Synthetic Intermediate for Complex Molecular Architectures

Precursor for Diverse Pyridine-Based Scaffolds in Organic Synthesis

The strategic arrangement of reactive sites on 2-bromo-4-fluoro-5-nitropyridine makes it an exceptional precursor for a wide array of substituted pyridine (B92270) scaffolds. Organic chemists leverage the differential reactivity of the C-Br and C-F bonds, as well as the influence of the nitro group, to introduce a variety of functional groups in a controlled manner.

The bromine atom at the 2-position is readily displaced or utilized in metal-catalyzed cross-coupling reactions. For instance, it can participate in Suzuki, Stille, and Sonogashira couplings to form C-C bonds, attaching aryl, alkyl, or alkynyl groups. ossila.com The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles. Following these substitutions, the nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation. This sequential functionalization strategy provides a powerful pathway to generate polysubstituted pyridines that would be challenging to synthesize by other means.

Table 1: Examples of Reactions Utilizing this compound for Scaffold Synthesis

| Reaction Type | Reagents | Position of Reaction | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C2 (Bromine) | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C2 (Bromine) | Alkynyl |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohol, base | C4 (Fluorine) | Alkoxy/Aryloxy |

| Nucleophilic Aromatic Substitution (SNAr) | Amine | C4 (Fluorine) | Amino |

| Nitro Group Reduction | Fe/HCl or H₂, Pd/C | C5 (Nitro) | Amino |

Role in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidines, Quinolines)

This compound serves as a critical starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govderpharmachemica.com The ability to introduce specific functionalities and then induce cyclization reactions is a key advantage of this building block.

For example, after the reduction of the nitro group to an amine, the resulting 2-bromo-4-fluoro-5-aminopyridine can undergo intramolecular cyclization or be used in condensation reactions with difunctional reagents to construct fused rings. The synthesis of pyrido[1,2-a]pyrimidines and other related fused pyrimidine (B1678525) systems often relies on precursors derived from functionalized pyridines. derpharmachemica.comresearchgate.net These fused heterocycles are known to possess a wide spectrum of biological activities. derpharmachemica.com

Similarly, quinoline (B57606) derivatives can be prepared through strategies involving this pyridine core. researchgate.net By first performing a cross-coupling reaction at the C2-bromo position to introduce a two-carbon chain and then manipulating the substituents at the 4 and 5 positions, annulation reactions can be triggered to form the second ring of the quinoline system. This approach allows for the creation of selectively fluorinated quinolines, which are of interest for their potential pharmacological properties. researchgate.net

Utilization in the Construction of Functionalized Pyridine Libraries and Synthons

The predictable and regioselective reactivity of this compound makes it an ideal substrate for the generation of functionalized pyridine libraries for high-throughput screening in drug discovery. A synthon is a synthetic equivalent that represents a potential functional group in a retrosynthetic analysis. This compound is a versatile synthon for the 2,4,5-trisubstituted pyridine core.

By systematically varying the nucleophiles used to displace the fluorine atom and the coupling partners for the bromine atom, a large and diverse library of compounds can be rapidly assembled from a single starting material. This parallel synthesis approach is highly efficient for exploring the structure-activity relationships (SAR) of new chemical entities. The subsequent reduction and functionalization of the nitro group further expand the chemical space that can be accessed. This methodology is instrumental in medicinal chemistry for the development of new therapeutic agents. ossila.com

Building Block in the Development of Targeted Molecular Probes and Research Tools

The development of targeted molecular probes and research tools often requires the synthesis of molecules with specific properties, such as fluorescence or affinity for a biological target. This compound is a valuable building block in this context.

The fluorine atom allows for the potential introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. The ability to selectively introduce a fluorine atom or a fluorine-containing moiety is crucial for developing novel imaging agents.

Furthermore, the versatile substitution handles on the pyridine ring allow for the attachment of fluorophores, biotin (B1667282) tags, or other reporter groups, as well as linkers for conjugation to biomolecules. For instance, a fluorescent dye could be introduced via SNAr at the C4 position, while the C2 position could be used to attach a targeting ligand through a coupling reaction. This modular approach enables the rational design of sophisticated molecular probes to investigate biological processes and validate new drug targets.

Advanced Derivatization and Functionalization Strategies

Strategic Introduction of Additional Functional Groups on the Pyridine (B92270) Ringbenchchem.comnbinno.com

The inherent reactivity of 2-bromo-4-fluoro-5-nitropyridine, conferred by the electron-withdrawing nitro group and the presence of two different halogen atoms, allows for a variety of functionalization reactions. These reactions can be selectively employed to introduce a diverse array of additional functional groups, thereby expanding the molecular complexity and utility of the scaffold.

The primary routes for introducing new functionalities are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, making both the bromo and fluoro substituents susceptible to displacement. nbinno.com The choice of nucleophile and reaction conditions can be tuned to selectively replace one of the halogens. Generally, the carbon-bromine bond is more labile than the carbon-fluorine bond in palladium-catalyzed reactions, while the C4 position, activated by the ortho-nitro group, is a prime site for nucleophilic attack.

Common functional groups that can be introduced via nucleophilic substitution include:

Amines: Reaction with primary or secondary amines can introduce a variety of amino groups, which can serve as handles for further derivatization, such as amide bond formation.

Alkoxides and Thiolates: These nucleophiles allow for the introduction of ether and thioether linkages, respectively, which are important functionalities in many biologically active molecules and materials.

Azides: The introduction of an azide (B81097) group provides a versatile handle for "click chemistry," enabling the efficient and specific conjugation to other molecules bearing an alkyne or cyclooctyne.

Palladium-catalyzed cross-coupling reactions offer another powerful avenue for introducing carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 2-position is particularly well-suited for these transformations.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Organoboron reagents (boronic acids or esters) | Aryl, heteroaryl, alkyl, or vinyl groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines | Primary or secondary amino groups |

| Stille Coupling | Organostannanes | Various carbon-based fragments |

Furthermore, the nitro group itself can be a precursor to other functionalities. Reduction of the nitro group, typically using reducing agents like iron powder or catalytic hydrogenation, yields an amino group. This transformation dramatically alters the electronic properties of the pyridine ring and provides a new site for derivatization, such as diazotization followed by substitution, or acylation to form amides.

Development of Stereoselective and Regioselective Functionalization Approachesnih.govnih.gov

The presence of multiple reaction sites on the this compound ring necessitates precise control over the regioselectivity of functionalization. Moreover, for applications in medicinal chemistry and materials science, the ability to control the stereochemistry of the introduced functional groups is often crucial.

Regioselectivity:

The regiochemical outcome of reactions involving this compound is governed by the electronic properties of the substituents and the reaction mechanism.

In Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the positions ortho and para to it. In this case, the C4 position (bearing the fluorine) is para to the nitro group, and the C2 and C6 positions are ortho. The fluorine at C4 is highly activated towards displacement by nucleophiles. The bromine at C2 is also activated, but generally, the C-F bond is more polarized and often more susceptible to nucleophilic attack under SNAr conditions, especially with hard nucleophiles. The precise outcome can be influenced by the nature of the nucleophile, solvent, and temperature.

In Palladium-Catalyzed Cross-Coupling: The reactivity of halogens in these reactions generally follows the order I > Br > Cl > F. Therefore, in cross-coupling reactions like Suzuki or Sonogashira, the bromine at the C2 position is expected to react selectively over the fluorine at the C4 position. This provides a reliable strategy for introducing a functional group at C2 while leaving the fluorine at C4 available for subsequent SNAr reactions. This orthogonal reactivity is a key advantage of this scaffold.

Stereoselectivity:

While the pyridine ring itself is planar and achiral, stereoselective functionalization can be achieved when introducing chiral moieties or creating new stereocenters on the substituents.

Use of Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to a functional group on the pyridine ring. sigmaaldrich.com For instance, if the nitro group is reduced to an amine, it can be reacted with a chiral carboxylic acid to form a chiral amide. The steric hindrance and electronic influence of the chiral auxiliary can then direct the stereochemical outcome of a subsequent reaction at another position on the ring. Finally, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral transition metal catalysts, particularly in cross-coupling reactions, is a powerful method for achieving enantioselectivity. numberanalytics.comacs.org For example, a Suzuki coupling to introduce a prochiral olefin could be rendered stereoselective by employing a palladium catalyst bearing a chiral phosphine (B1218219) ligand. This would result in the formation of a product with a new stereocenter with a preferred configuration.

Dearomatization Strategies: Recent advances in pyridine functionalization involve temporary dearomatization to create a non-aromatic, more reactive intermediate. mdpi.com This approach can be coupled with chiral catalysts or reagents to achieve highly stereoselective additions of functional groups. Subsequent rearomatization restores the pyridine ring, now bearing a new chiral substituent.

Novel Linkers and Scaffolds Derived from this compound for Materials Science and Chemical Biology Researchbenchchem.cominnospk.com

The versatility of this compound makes it an excellent starting point for the design and synthesis of novel linkers and scaffolds for advanced applications in materials science and chemical biology.

In Materials Science:

Functionalized pyridines are integral components of various advanced materials, including organic light-emitting diodes (OLEDs), organic semiconductors, and dyes. innospk.com The ability to introduce different electronic and steric groups onto the this compound core allows for the fine-tuning of the material's properties. For example, extending the conjugation through Sonogashira or Suzuki couplings can be used to create new chromophores with specific absorption and emission characteristics. The introduction of fluorine atoms is also known to enhance the performance and stability of organic electronic materials.

In Chemical Biology:

In the field of chemical biology, there is a high demand for molecular tools such as chemical probes and bifunctional molecules. This compound can serve as a central scaffold for the construction of such tools. A particularly relevant application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The sequential and regioselective functionalization of this compound provides an ideal platform for constructing the linker component of PROTACs. A hypothetical synthetic route could involve:

Reduction of the nitro group to an amine.

Amide coupling of the resulting amine with a carboxylic acid-bearing E3 ligase ligand.

Palladium-catalyzed cross-coupling at the C2-bromo position to attach the "warhead" or a portion of the linker that will be subsequently connected to the warhead.

This modular approach allows for the systematic variation of the linker length, rigidity, and vector, which are critical parameters for optimizing the efficacy of a PROTAC.

Table 2: Potential Derivatization of this compound for Linker Synthesis

| Reaction Step | Reagents and Conditions | Resulting Functionality | Purpose in Linker Synthesis |

| 1. Nitro Reduction | Fe/NH₄Cl or H₂, Pd/C | -NH₂ at C5 | Attachment point for E3 ligase ligand via amide bond |

| 2. Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group at C2 | Introduction of the "warhead" or a linker extension |

| 3. SNAr | Amine nucleophile, base | Substituted amine at C4 | Alternative attachment point or for modulating solubility |

By leveraging the distinct reactivity of its functional groups, this compound can be elaborated into a vast array of complex molecules, making it a valuable tool for chemists in both academic and industrial research.

Emerging Research Perspectives and Future Directions

Exploration of Novel Reaction Conditions and Sustainable Green Chemistry Methodologies

The synthesis of functionalized pyridines has traditionally relied on methods that, while effective, often involve harsh conditions and the use of hazardous reagents. rasayanjournal.co.in The principles of green chemistry are increasingly guiding the development of new synthetic routes that are more environmentally benign. ijarsct.co.in For nitropyridine derivatives, this includes exploring alternatives to classical nitration procedures, which often employ strong acids and generate significant waste. researchgate.net

Future research is anticipated to focus on the development of milder and more selective nitration techniques applicable to fluorinated bromopyridines. ntnu.no This could involve the use of novel nitrating agents or catalyst systems that operate under less acidic conditions. Furthermore, there is a growing interest in microwave-assisted organic synthesis, which can significantly reduce reaction times, improve yields, and minimize energy consumption. ijarsct.co.in The application of microwave technology to the synthesis and functionalization of 2-Bromo-4-fluoro-5-nitropyridine could offer a more sustainable and efficient alternative to conventional heating methods.

Another key aspect of green chemistry is the use of safer solvents. Many traditional organic reactions are conducted in chlorinated solvents, which pose environmental and health risks. Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or even water, for reactions involving nitropyridine scaffolds is an active area of investigation. rasayanjournal.co.in The development of reaction conditions that are compatible with such solvents will be a critical step towards more sustainable chemical manufacturing processes. mdpi.com

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Harsh acids and bases, hazardous reagents | Milder reagents, recyclable catalysts |

| Solvents | Chlorinated and volatile organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Energy | Conventional heating (often prolonged) | Microwave irradiation, ultrasound |

| Waste | Significant byproduct formation | Higher atom economy, reduced waste generation |

Integration of Advanced Computational Chemistry for De Novo Design and Automated Reaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.gov For a molecule like this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential as a scaffold for new functional molecules.